molecular formula C6H11BN2O2 B597992 (1-Isopropyl-1H-pyrazol-4-yl)boronic acid CAS No. 1201643-90-4

(1-Isopropyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B597992
CAS No.: 1201643-90-4
M. Wt: 153.976
InChI Key: VLVZNLMUFJYZDG-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-pyrazol-4-yl)boronic acid: is an organic compound with the molecular formula C6H11BN2O2. It is a boronic acid derivative that features a pyrazole ring substituted with an isopropyl group at the 1-position and a boronic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-isopropyl-1H-pyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water, under mild temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: (1-Isopropyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (1-Isopropyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in biological targets .

Properties

IUPAC Name

(1-propan-2-ylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVZNLMUFJYZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681761
Record name [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201643-90-4
Record name B-[1-(1-Methylethyl)-1H-pyrazol-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201643-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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